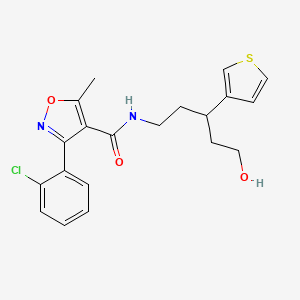

3-(2-chlorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylisoxazole-4-carboxamide

Description

This compound is an isoxazole-4-carboxamide derivative featuring a 2-chlorophenyl substituent at position 3, a methyl group at position 5, and a 5-hydroxy-3-(thiophen-3-yl)pentyl chain as the N-substituent. The thiophene and hydroxyalkyl moieties may enhance solubility and target binding compared to simpler analogs .

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3S/c1-13-18(19(23-26-13)16-4-2-3-5-17(16)21)20(25)22-9-6-14(7-10-24)15-8-11-27-12-15/h2-5,8,11-12,14,24H,6-7,9-10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNUURBSFOWAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC(CCO)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylisoxazole-4-carboxamide , identified by its CAS number 2034541-06-3, is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 404.9 g/mol. The structure features a chlorophenyl group, a thiophene ring, and an isoxazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034541-06-3 |

| Molecular Formula | |

| Molecular Weight | 404.9 g/mol |

Anticancer Properties

Research indicates that compounds with similar structural features to This compound exhibit significant anticancer activity. For instance, derivatives of thiophene and isoxazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A study highlighted that certain Mannich bases derived from similar structures displayed notable cytotoxicity against human cancer cell lines, suggesting that the compound may also possess similar properties . The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Anti-inflammatory Effects

Compounds containing thiophene rings are frequently investigated for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes . The presence of the hydroxyl group in the compound may enhance its anti-inflammatory potential by increasing solubility and bioavailability.

The precise mechanism of action for This compound remains under investigation; however, it is hypothesized to involve:

- Enzyme Inhibition : Compounds with isoxazole and thiophene moieties often act as enzyme inhibitors, affecting pathways involved in cell proliferation.

- Receptor Interaction : The compound may interact with specific receptors or signaling pathways that modulate cellular responses, particularly in cancer cells.

- Oxidative Stress Modulation : The antioxidant properties associated with the hydroxyl group may play a role in reducing oxidative stress within cells, contributing to its protective effects against cancer and inflammation.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Anticancer Activity : A recent study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Anti-inflammatory Studies : In models of inflammation, compounds with similar structures showed significant reductions in edema and inflammatory markers compared to controls .

Scientific Research Applications

Medicinal Chemistry

- Anti-inflammatory Activity : Research indicates that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies have shown promising results for its anti-inflammatory potential, suggesting further investigation for therapeutic use in inflammatory diseases .

- Anticancer Properties : Preliminary studies have explored the compound's cytotoxic effects against various cancer cell lines. The structure appears to facilitate interactions with specific molecular targets within cancer cells, leading to apoptosis and reduced cell proliferation .

Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, making it useful in the development of more complex pharmaceutical agents.

Biological Probes

- Biochemical Studies : Due to its ability to interact with biological targets, the compound is being investigated as a biochemical probe. It can help elucidate cellular processes and pathways relevant to disease mechanisms.

Case Studies

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. This reaction is critical for metabolic studies and prodrug activation pathways .

Key Data:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8 hrs | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 78–85 | |

| 2M NaOH, EtOH, 60°C, 6 hrs | Sodium salt of the carboxylic acid | 92 |

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond. The presence of electron-withdrawing groups (e.g., isoxazole ring) accelerates hydrolysis .

Nucleophilic Acyl Substitution at the Isoxazole Carbonyl

The carboxamide group participates in nucleophilic substitutions, particularly with amines and alcohols, enabling structural diversification .

Example Reaction:

Reaction with ethanolamine yields a secondary amide derivative:

Optimized Conditions:

Functionalization of the Thiophene Moiety

The thiophen-3-yl group undergoes electrophilic substitution reactions, including sulfonation and halogenation, at the α-position .

Sulfonation Reaction:

| Reagent | Product | Selectivity | Reference |

|---|---|---|---|

| 5-Hydroxy-3-(thiophen-3-sulfonyl)pentyl | 90% α-sulfonation |

Thiophene’s electron-rich nature facilitates regioselective modifications, critical for tuning pharmacokinetic properties.

Oxidation of the Hydroxypentyl Chain

The primary alcohol in the pentyl chain is oxidized to a ketone or carboxylic acid under controlled conditions .

Oxidation Pathways:

| Reagent | Product | Stoichiometry | Reference |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) | 5-Oxo-3-(thiophen-3-yl)pentyl | 1:1 | |

| KMnO, | 5-Carboxy-3-(thiophen-3-yl)pentyl | 1:2 |

Oxidation products are intermediates for esterification or further conjugation .

Cross-Coupling Reactions Involving the Chlorophenyl Group

The 2-chlorophenyl substituent participates in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation .

Suzuki-Miyaura Coupling Example:

Optimized Parameters:

Photochemical Reactivity

UV irradiation induces C–Cl bond cleavage in the 2-chlorophenyl group, generating aryl radicals that dimerize or trap with alkenes .

Key Observation:

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Strategic functionalization of its isoxazole, thiophene, and chlorophenyl groups enables tailored modifications for target-specific applications.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups : Methoxy (2b, 2c) and tert-butyl () substituents enhance antioxidant activity by stabilizing radical intermediates.

- Hydrophilic Modifications : The target compound’s 5-hydroxy-3-(thiophen-3-yl)pentyl chain may improve aqueous solubility compared to aryl-substituted analogs (e.g., 2b, 39k) .

- Synthetic Complexity : The target compound’s synthesis likely requires advanced functionalization steps (e.g., thiophene incorporation), whereas simpler analogs (e.g., 2b) are synthesized via straightforward coupling .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-chlorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylisoxazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with isoxazole ring formation via cyclization of chlorophenyl-substituted β-keto esters or nitriles, followed by carboxamide coupling. Key steps include:

- Step 1 : Formation of the 5-methylisoxazole core using hydroxylamine and diketone precursors under reflux in ethanol .

- Step 2 : Introduction of the thiophene-pentyl-hydroxyl side chain via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions (e.g., DMF, 60–80°C) .

- Step 3 : Final coupling of the isoxazole-carboxylic acid with the hydroxyl-thiophene-pentylamine using EDCI/HOBt or DCC as coupling agents .

- Optimization Tip : Ultrasound-assisted methods can enhance reaction rates by 30–40% compared to conventional heating .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC-PDA : Monitor purity (>95%) with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .

- NMR : Confirm regiochemistry via -NMR (e.g., thiophene protons at δ 7.2–7.4 ppm; isoxazole methyl at δ 2.4 ppm) .

- HRMS : Validate molecular weight (expected [M+H]: ~463.1 Da) .

Advanced Research Questions

Q. How can contradictory bioassay results for this compound be resolved?

- Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Orthogonal Assays : Compare results across enzymatic (e.g., kinase inhibition), cell-based (e.g., apoptosis markers), and in vivo models .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PEG 400, 1:4) to maintain bioactivity in aqueous media .

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

- Methodological Answer :

- Lipophilicity Reduction : Introduce polar groups (e.g., hydroxyls) to lower logP (<3.5) and improve aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) and modify substituents (e.g., fluorination) .

- Plasma Protein Binding : Use equilibrium dialysis to assess binding (>90% may limit free drug availability) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer : Prioritize modifications based on pharmacophore mapping:

- Region 1 (Isoxazole) : Replace methyl with trifluoromethyl to assess steric/electronic effects on target binding .

- Region 2 (Thiophene-pentyl) : Vary thiophene substituents (e.g., 3-bromo vs. 3-methoxy) to probe hydrophobic interactions .

- Region 3 (Carboxamide) : Test alternative linkers (e.g., sulfonamide, urea) for hydrogen-bonding potential .

- Synthetic Workflow : Parallel synthesis (e.g., 96-well plates) for rapid generation of 20–50 analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.